![molecular formula C15H12N2O3S2 B258647 methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzimidazole family and has been shown to have various biological effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide is not fully understood. However, several studies have suggested that it exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Synthesis Methods
The synthesis of methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been described in various research papers. One of the commonly used methods involves the reaction of 2-(2-aminophenyl)benzimidazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine and then reacting the resulting intermediate with sodium sulfide in the presence of methyl iodide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide has also been reported to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has been shown to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
properties
Product Name |
methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide |
|---|---|
Molecular Formula |
C15H12N2O3S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-15-16-9-7-11-12(20-5-4-19-11)8-10(9)17(15)14(18)13-3-2-6-22-13/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
FIKCQZXTHWKELW-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Canonical SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=CS4)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
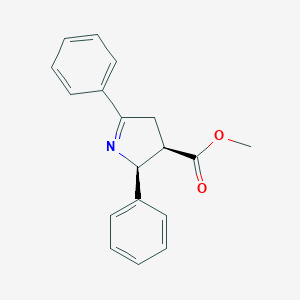
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
![N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
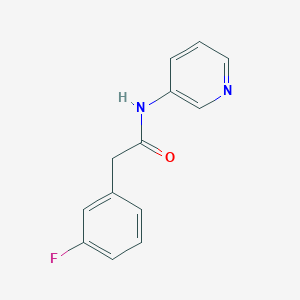
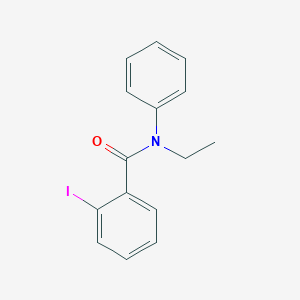
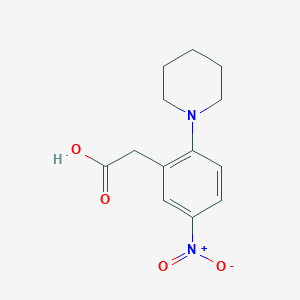
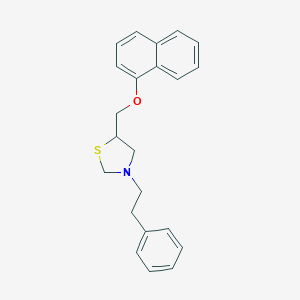
![1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
![15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
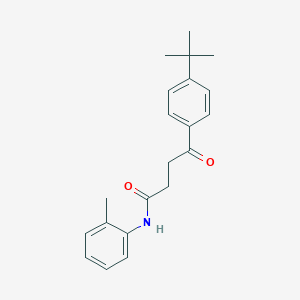
![N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)